molecular formula C24H19NO5S B2593383 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-52-0

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2593383
CAS RN: 1114850-52-0
M. Wt: 433.48
InChI Key: RXCSDUJDFJGAIP-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 1,4-benzodioxin ring, a 1,4-benzothiazin ring, and a 4-methylphenyl (or p-tolyl) group . These components are common in various organic compounds and can contribute to a wide range of chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its component rings and groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structures of organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its components. The benzodioxin and benzothiazin rings could potentially participate in electrophilic aromatic substitution reactions, while the p-tolyl group could undergo reactions typical of aromatic methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors such as its molecular structure, the nature of its component groups, and the presence of any functional groups .

Scientific Research Applications

Heterocyclic Derivative Synthesis

The synthesis of heterocyclic derivatives, including 1,4-benzothiazin-2-yl derivatives, is a significant area of study. Katekar (1972) and Nazarenko et al. (2008) explored reactions leading to various heterocyclic compounds, highlighting the versatility and potential applications of these molecules in chemical synthesis and drug development Katekar, 1972; Nazarenko et al., 2008.

Anti-Inflammatory and Analgesic Activities

Studies on the anti-inflammatory and analgesic activities of 1,4-benzothiazine derivatives have been conducted, revealing potential therapeutic applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one and evaluated their anti-inflammatory and analgesic activities Gowda et al., 2011.

Antibacterial and Antifungal Activities

Research into the antimicrobial properties of derivatives of 1,4-benzothiazines has been prominent. Abbasi et al. (2017) synthesized sulfonamides with 1,4-benzodioxin rings and evaluated their antibacterial potential, indicating possible uses as therapeutic agents for inflammatory conditions Abbasi et al., 2017.

Antiretroviral Agent Development

Mizuhara et al. (2012) investigated the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for the development of potent anti-HIV agents, showcasing the potential of these compounds in antiviral research Mizuhara et al., 2012.

Enzyme Inhibitory Potential

Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential. Abbasi et al. (2019) explored these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, providing insights into potential therapeutic applications for metabolic and neurological disorders Abbasi et al., 2019.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Standard safety procedures for handling organic compounds should be followed until specific information is available .

properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-16-6-8-17(9-7-16)24(26)23-15-25(19-4-2-3-5-22(19)31(23,27)28)18-10-11-20-21(14-18)30-13-12-29-20/h2-11,14-15H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCSDUJDFJGAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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